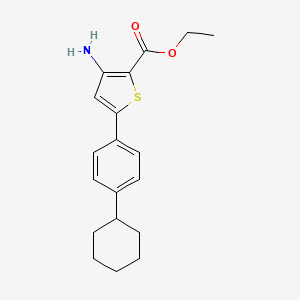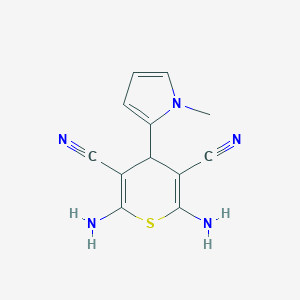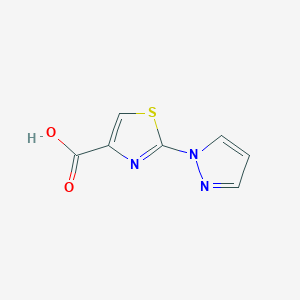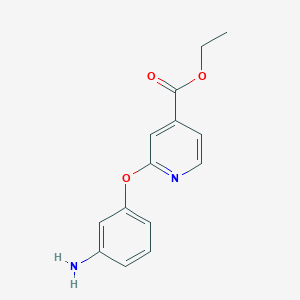![molecular formula C21H23BO3 B1404527 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1190376-24-9](/img/structure/B1404527.png)
2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Übersicht
Beschreibung
The compound “2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It is a complex organic compound that contains boron, oxygen, and carbon atoms in its structure .
Synthesis Analysis
The synthesis of this compound involves the reaction of Hydroxyl-Terminated Polybutadiene (HTPB) with a cross-linker 2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane] (BDB) and isocyanates (HDI) by the thiol-ene “click” reaction and the addition reaction . Double bonds in HTPB react with SH groups in BDB, giving high stability networks .Molecular Structure Analysis
The molecular structure of this compound has been determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The compound can react with the cross-linker 2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane] (BDB) and isocyanates (HDI) by the thiol-ene “click” reaction and the addition reaction, providing a formation of the networks . Double bonds in HTPB react with SH groups in BDB, giving high stability networks .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint . The compound has a density of 0.9642 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Benzoxaboroles in Research Applications
Benzoxaboroles, including derivatives of phenylboronic acids, are compounds that have garnered attention for their exceptional properties and diverse applications. Initially described over fifty years ago, the surge in their investigation is due to their unique characteristics and utility in various fields:
Synthesis and Organic Chemistry : Benzoxaboroles serve as building blocks and protecting groups in organic synthesis. Their structural versatility allows for the creation of complex molecules with precise functionalization.
Biological Activity : Some benzoxaboroles display significant biological activity and have been the subject of clinical trials. Their ability to bind hydroxyl compounds makes them potential molecular receptors for sugars and glycoconjugates, indicating their relevance in medicinal chemistry and drug development (Adamczyk-Woźniak et al., 2009).
Antioxidant Activity
- Vitamin Derivatives : Research into the antioxidant activities of vitamin E and C derivatives, including their lipophilic forms in membrane mimetic systems, sheds light on their effectiveness in various microenvironments. This insight is crucial for understanding how the side-chain of vitamins and the reaction medium's micro-environment affect antioxidant activity, potentially guiding the design of more effective antioxidant therapies and supplements (Liu, 1995).
Environmental and Polymer Applications
Pollutant Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in treating organic pollutants in wastewater. This enzymatic approach could revolutionize the degradation of recalcitrant compounds, offering a sustainable and efficient method for remediating environmental pollutants (Husain & Husain, 2007).
Polymer and Material Science : The exploration of polymers based on poly(3,4-ethylenedioxythiophene) (PEDOT) for thermoelectric applications is an example of how derivatives related to the query compound contribute to advancements in materials science. The potential for PEDOT-based materials to achieve significant thermoelectric performance highlights the broader implications of research on similar compounds for developing new materials with unique properties (Yue & Xu, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-12-8-16(9-13-18)6-7-17-10-14-19(23-5)15-11-17/h8-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYKLXOOBFDYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190376-24-9 | |
| Record name | 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)
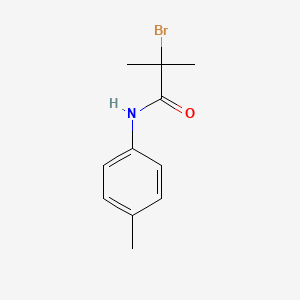
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)
![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene](/img/structure/B1404458.png)
